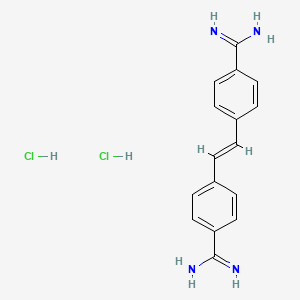

Stilbamidine dihydrochloride

描述

Stilbamidine dihydrochloride is a diamidine compound derived from stilbene. It is primarily used in the form of its crystalline isethionate salt for treating various fungal infections. This compound has been known for its antifungal, antiprotozoal, and antibacterial properties, making it a valuable agent in medical and scientific research .

准备方法

Synthetic Routes and Reaction Conditions: Stilbamidine dihydrochloride is synthesized through a series of chemical reactions involving stilbene as the starting material. The synthesis typically involves the following steps:

Formation of Stilbene: Stilbene is synthesized through the dehydrogenation of bibenzyl.

Amidination: The stilbene undergoes amidination to form stilbamidine.

Formation of Dihydrochloride Salt: Stilbamidine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is then crystallized and purified to obtain the desired compound .

化学反应分析

Types of Reactions: Stilbamidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of stilbamidine, which can have different biological and chemical properties .

科学研究应用

Scientific Research Applications

Stilbamidine dihydrochloride has diverse applications across various fields:

Antifungal Activity

Stilbamidine exhibits significant antifungal properties, particularly against dermatophytes and systemic fungal infections. It has been tested against various fungi, including Trichophyton rubrum, which is known for causing tinea infections. Studies indicate that it shows considerable in vitro activity against these pathogens, making it a candidate for treating resistant fungal infections .

Antiprotozoal Activity

The compound is also recognized for its antiprotozoal effects, especially against Trypanosoma brucei, the causative agent of sleeping sickness. Stilbamidine binds to the DNA of the parasite, disrupting replication and leading to cytotoxic effects .

Comparative Efficacy

| Compound | Antifungal Activity | Antiprotozoal Activity | Unique Features |

|---|---|---|---|

| This compound | High | High | Strong DNA binding affinity |

| Pentamidine | Moderate | High | Used primarily for leishmaniasis |

| Propamidine | Moderate | Moderate | Known for antibacterial properties |

| Hydroxystilbamidine | Moderate | Moderate | Lower toxicity compared to stilbamidine |

Treatment of Mycoses

Stilbamidine has been clinically used for treating North American blastomycosis, showing favorable outcomes despite some adverse effects like trigeminal neuropathy and recurrence post-treatment .

Kala-Azar Treatment

Historical case studies highlight the efficacy of stilbamidine in treating Indian Kala Azar (visceral leishmaniasis), demonstrating its potential as a systemic treatment option for resistant infections .

Summary and Future Directions

This compound presents a valuable therapeutic option in treating fungal and protozoal infections due to its unique mechanism of action and efficacy profile. Ongoing research is needed to explore its full potential, particularly regarding systemic treatments for resistant infections and understanding the implications of resistance observed in certain pathogens.

作用机制

The mechanism of action of stilbamidine dihydrochloride involves its interaction with nucleic acids, primarily DNA. It binds to the DNA of pathogens, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the pathogen. The compound also affects the lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .

相似化合物的比较

Pentamidine: Another diamidine compound with similar antifungal and antiprotozoal properties.

Propamidine: Known for its antibacterial and antifungal activities.

Hydroxystilbamidine: A derivative of stilbamidine with similar biological properties but lower toxicity.

Uniqueness: Stilbamidine dihydrochloride is unique due to its high affinity for DNA and its ability to disrupt cellular processes in a wide range of pathogens. Its effectiveness in treating fungal infections and protozoal diseases, along with its relatively lower toxicity compared to other similar compounds, makes it a valuable agent in medical research and treatment .

生物活性

Stilbamidine dihydrochloride, a diamidine compound derived from stilbene, has garnered attention for its antifungal and antitrypanosomal activities. This article will explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 337.25 g/mol

- CAS Number : 6935-63-3

- Melting Point : Not available

- Boiling Point : 456.4°C at 760 mmHg

- Flash Point : 229.8°C

Stilbamidine exerts its biological effects primarily through interactions with nucleic acids. Research indicates that it binds to DNA, interfering with DNA-associated enzymes, which is crucial for its antitrypanosomal activity against Trypanosoma brucei . The drug accumulates in specific organelles within the parasite, leading to cytotoxic effects .

Antifungal Activity

Stilbamidine is noted for its antifungal properties, particularly against dermatophytes and some systemic fungal infections. A study demonstrated that this compound showed significant in vitro activity against various fungi, including Trichophyton rubrum, which is known for causing tinea infections .

Efficacy Against Specific Fungi

Case Studies

- Treatment of Mycoses : Stilbamidine has been used clinically for treating North American blastomycosis. Although it has shown favorable results, issues such as trigeminal neuropathy and recurrence post-treatment have been noted .

- Kala-Azar Treatment : Historical case studies highlight the use of stilbamidine in treating Indian Kala Azar (visceral leishmaniasis), demonstrating its potential as a systemic treatment option for resistant infections .

Comparative Studies

In comparative studies with other diamidines, stilbamidine demonstrated varying degrees of effectiveness. For instance, while it is less potent than diethylstilbestrol in antifungal activity, its clinical application remains more extensive due to fewer hormonal side effects .

属性

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYRSDXFXLJIV-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-06-5 (Parent) | |

| Record name | Stilbamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-63-3 | |

| Record name | Stilbamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STILBAMIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102Z61E52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。